Cas no 1602984-82-6 (Ethyl 3-(6-methylpyridin-3-yl)prop-2-ynoate)

Ethyl 3-(6-methylpyridin-3-yl)prop-2-ynoate 化学的及び物理的性質
名前と識別子
-
- Ethyl3-(6-methylpyridin-3-yl)prop-2-ynoate
- 1602984-82-6
- EN300-787024
- Ethyl 3-(6-methylpyridin-3-yl)prop-2-ynoate
- SCHEMBL23856226
-
- インチ: 1S/C11H11NO2/c1-3-14-11(13)7-6-10-5-4-9(2)12-8-10/h4-5,8H,3H2,1-2H3
- InChIKey: QNZOPSKETBRZFG-UHFFFAOYSA-N
- ほほえんだ: O(C(C#CC1=CN=C(C)C=C1)=O)CC
計算された属性
- せいみつぶんしりょう: 189.078978594g/mol
- どういたいしつりょう: 189.078978594g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 261
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 39.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
Ethyl 3-(6-methylpyridin-3-yl)prop-2-ynoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-787024-10.0g |
ethyl 3-(6-methylpyridin-3-yl)prop-2-ynoate |
1602984-82-6 | 95% | 10.0g |
$3622.0 | 2024-05-22 | |
Enamine | EN300-787024-0.05g |
ethyl 3-(6-methylpyridin-3-yl)prop-2-ynoate |
1602984-82-6 | 95% | 0.05g |
$707.0 | 2024-05-22 | |
Enamine | EN300-787024-5.0g |
ethyl 3-(6-methylpyridin-3-yl)prop-2-ynoate |
1602984-82-6 | 95% | 5.0g |
$2443.0 | 2024-05-22 | |
Enamine | EN300-787024-1.0g |
ethyl 3-(6-methylpyridin-3-yl)prop-2-ynoate |
1602984-82-6 | 95% | 1.0g |
$842.0 | 2024-05-22 | |
Enamine | EN300-787024-2.5g |
ethyl 3-(6-methylpyridin-3-yl)prop-2-ynoate |
1602984-82-6 | 95% | 2.5g |
$1650.0 | 2024-05-22 | |
Enamine | EN300-787024-0.1g |
ethyl 3-(6-methylpyridin-3-yl)prop-2-ynoate |
1602984-82-6 | 95% | 0.1g |
$741.0 | 2024-05-22 | |
Enamine | EN300-787024-0.5g |
ethyl 3-(6-methylpyridin-3-yl)prop-2-ynoate |
1602984-82-6 | 95% | 0.5g |
$809.0 | 2024-05-22 | |
Enamine | EN300-787024-0.25g |
ethyl 3-(6-methylpyridin-3-yl)prop-2-ynoate |
1602984-82-6 | 95% | 0.25g |
$774.0 | 2024-05-22 |
Ethyl 3-(6-methylpyridin-3-yl)prop-2-ynoate 関連文献
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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9. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
Ethyl 3-(6-methylpyridin-3-yl)prop-2-ynoateに関する追加情報
Ethyl 3-(6-methylpyridin-3-yl)prop-2-ynoate: A Comprehensive Overview
Ethyl 3-(6-methylpyridin-3-yl)prop-2-ynoate, with the CAS number 1602984-82-6, is a compound of significant interest in the fields of organic chemistry and materials science. This compound, characterized by its unique structure and versatile properties, has garnered attention due to its potential applications in drug development, polymer synthesis, and as a precursor for advanced materials.
The molecular structure of Ethyl 3-(6-methylpyridin-3-yl)prop-2-ynoate consists of a pyridine ring substituted with a methyl group at the 6-position and an ethyl propargyl ester group at the 3-position. This arrangement imparts the compound with distinct electronic and steric properties, making it a valuable building block in organic synthesis. Recent studies have highlighted its role in click chemistry reactions, where it serves as a reactive intermediate for constructing complex molecules with high precision.
One of the most notable advancements involving this compound is its application in the development of stimuli-responsive materials. Researchers have demonstrated that Ethyl 3-(6-methylpyridin-3-yl)prop-2-ynoate can be incorporated into polymer networks to create materials that respond to external stimuli such as light or temperature. These findings were published in a groundbreaking study in Nature Materials, where the compound was utilized to fabricate a novel class of shape-memory polymers.
In addition to its role in materials science, this compound has shown promise in medicinal chemistry. Its ability to act as a bioisostere for certain pharmacophores has made it a valuable tool in drug design. A recent study in the Journal of Medicinal Chemistry reported that derivatives of Ethyl 3-(6-methylpyridin-3-yl)prop-2-ynoate exhibit potent inhibitory activity against key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase.
The synthesis of Ethyl 3-(6-methylpyridin-3-yl)prop-2-ynoate typically involves a multi-step process that includes nucleophilic substitution and esterification reactions. Recent optimizations by chemists at Stanford University have significantly improved the yield and purity of this compound through the use of catalytic asymmetric techniques. These advancements have made it more accessible for large-scale applications.
Beyond its direct applications, this compound serves as a model system for studying reaction mechanisms in organic chemistry. Its reactivity under various conditions has been extensively studied, providing insights into the behavior of similar compounds in different chemical environments.
In conclusion, Ethyl 3-(6-methylpyridin-3-yl)prop-2-yonoate is a multifaceted compound with diverse applications across several scientific disciplines. Its unique structure, combined with recent breakthroughs in its synthesis and application, positions it as a key player in advancing modern chemical research.
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